1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol
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Overview
Description
2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dibenzofuran core, which is a fused heterocyclic structure, and is further modified with hydroxy, carbaldehyde, and diphenylhydrazone groups. These modifications impart distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of Hydroxy and Carbaldehyde Groups: Functionalization of the dibenzofuran core with hydroxy and carbaldehyde groups can be carried out using selective oxidation and substitution reactions.
Formation of the Diphenylhydrazone: The final step involves the condensation of the carbaldehyde derivative with diphenylhydrazine under acidic or basic conditions to form the diphenylhydrazone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbaldehyde group can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbaldehyde group can produce primary alcohols.
Scientific Research Applications
2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbaldehyde groups can form hydrogen bonds with target molecules, while the diphenylhydrazone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-Hydroxy-6,7,8,9-Tetrahydrodibenzo[B,D]Furan-1-Carbaldehyde Diphenylhydrazone: Similar structure with a bromine substituent.
6,7,8,9-Tetrahydrodibenzo[B,D]Furan-2-Ol: Lacks the carbaldehyde and diphenylhydrazone groups.
3,4,6,7,8,9-Hexahydrodibenzo[B,D]Furan-1-(2H)-Ketone Oxime: Contains an oxime group instead of a diphenylhydrazone.
Uniqueness
The uniqueness of 2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-CARBALDEHYDE 1,1-DIPHENYLHYDRAZONE lies in its combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C25H22N2O2/c28-22-15-16-24-25(20-13-7-8-14-23(20)29-24)21(22)17-26-27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-17,28H,7-8,13-14H2/b26-17+ |
InChI Key |
TUECGFVBKUKEBR-YZSQISJMSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NN(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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